Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate
Overview
Description
Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound with a fused bicyclic structure. It is part of the imidazo[1,5-a]pyridine family, known for their diverse applications in medicinal chemistry and material science. This compound is characterized by its unique chemical structure, which includes an imidazo ring fused to a pyridine ring, with a methyl group at the 3-position and a carboxylate ester at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 3-methylimidazole with a suitable pyridine derivative, followed by esterification to introduce the carboxylate group. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization and esterification processes.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazo derivatives.
Substitution: Electrophilic and nucleophilic substitution
Properties
IUPAC Name |
methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-11-5-9-4-3-8(6-12(7)9)10(13)14-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBXXTFUUMNPPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2N1C=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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